Product packaging for S-Acetonyl-CoA(Cat. No.:CAS No. 75179-85-0)

S-Acetonyl-CoA

Cat. No.: B1203667
CAS No.: 75179-85-0
M. Wt: 823.6 g/mol
InChI Key: GAMKENBUYYJLCQ-NDZSKPAWSA-N
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N7O17P3S B1203667 S-Acetonyl-CoA CAS No. 75179-85-0

Properties

CAS No.

75179-85-0

Molecular Formula

C24H40N7O17P3S

Molecular Weight

823.6 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate

InChI

InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1

InChI Key

GAMKENBUYYJLCQ-NDZSKPAWSA-N

Isomeric SMILES

CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

acetonyl-coenzyme A
S-acetonyl CoA
S-acetonyl-CoA
S-acetonyl-coenzyme A

Origin of Product

United States

Nomenclature and Biochemical Classification of Acetonyl Coenzyme a

Acetonyl-coenzyme A is a thioester derivative of coenzyme A. Thioesters are compounds containing a sulfur atom double-bonded to a carbon atom, which gives them unique reactivity in biochemical reactions. In the case of acetonyl-coenzyme A, the acetyl group of the more commonly known acetyl-CoA is replaced by an acetonyl group.

Biochemically, it is classified as an acyl-CoA thioester. This places it in a large family of molecules that are central to metabolism, acting as carriers for acyl groups. The defining feature of these molecules is the high-energy thioester bond, which, upon hydrolysis, releases a significant amount of free energy, making the transfer of the acyl group to other molecules a favorable process. Acetonyl-CoA's systematic IUPAC name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propan-2-onethioate.

Table 1: Chemical Properties of Acetonyl-Coenzyme A

Property Value
CAS Number 75179-85-0
Molecular Formula C24H40N7O17P3S
Molecular Weight 823.606 g/mol
Density 1.86 g/cm³

Data sourced from LookChem

Historical Context of Coenzyme a and Thioester Metabolite Research

The story of acetonyl-coenzyme A is built upon the foundational discovery of its parent molecule, coenzyme A (CoA). In 1945, Fritz Lipmann, while studying acetyl transfer reactions, discovered a heat-stable cofactor essential for these processes. He isolated this factor from pigeon liver extracts and named it coenzyme A, with the 'A' standing for "activation of acetate". This pioneering work, which elucidated that pantothenic acid (Vitamin B5) is a central component of CoA, earned Lipmann the Nobel Prize in Physiology or Medicine in 1953.

Lipmann's discovery opened the floodgates for understanding intermediary metabolism. Feodor Lynen subsequently identified "active acetate" as acetyl-CoA, a key intermediate in the metabolism of carbohydrates, lipids, and amino acids, for which he was awarded the Nobel Prize in 1964. These discoveries established the central principle of thioesters as activated intermediates in metabolism.

Research into thioester metabolism has since revealed their critical role in a vast array of biological processes. Thioesters are now understood to be fundamental to the synthesis and degradation of fatty acids, the production of ketone bodies, and even in the modification of proteins. wikipedia.org The concept of a "Thioester World" has been proposed in origin-of-life research, suggesting that these energy-rich compounds were pivotal in the evolution of early metabolic pathways before the advent of ATP as the primary energy currency. The study of specific thioesters like acetonyl-coenzyme A is a continuation of this long line of research, seeking to understand the nuanced roles of these molecules in specific metabolic contexts.

Fundamental Role of Acetonyl Coenzyme a As a Metabolic Intermediate

Biosynthesis of Acetoacetyl-Coenzyme A

The formation of acetoacetyl-CoA is a fundamental process that occurs across various organisms, serving as a key entry point for several metabolic routes.

Precursor Compounds and Substrate Derivations

Acetoacetyl-CoA is primarily synthesized from the condensation of two molecules of acetyl-CoA . wikipedia.org This reaction is a critical step in multiple biosynthetic pathways. Acetyl-CoA itself is derived from various sources, including the beta-oxidation of fatty acids, the breakdown of carbohydrates via glycolysis and the pyruvate (B1213749) dehydrogenase complex, and the catabolism of certain amino acids. nih.gov

In some bacteria, an alternative pathway for acetoacetyl-CoA synthesis involves the condensation of acetyl-CoA and malonyl-CoA . nih.gov This route is catalyzed by an enzyme known as acetoacetyl-CoA synthase. nih.gov

The following table summarizes the primary precursor compounds for the biosynthesis of acetoacetyl-CoA.

Precursor CompoundMetabolic Origin
Acetyl-CoABeta-oxidation of fatty acids, pyruvate decarboxylation, amino acid catabolism
Malonyl-CoACarboxylation of Acetyl-CoA

Enzymatic Conversion from Acetoacetyl-Coenzyme A via Acetoacetyl-Coenzyme A Transferase (Thiophorase)

The enzyme acetoacetyl-CoA thiolase (also known as acetyl-CoA C-acetyltransferase) is the primary catalyst for the reversible formation of acetoacetyl-CoA from two acetyl-CoA molecules. This reaction is a Claisen condensation. While the reaction is reversible, the degradation of acetoacetyl-CoA is generally favored thermodynamically.

Another key enzyme is acetoacetyl-CoA transferase , also referred to as thiophorase . This enzyme catalyzes the transfer of a CoA moiety from a donor, such as succinyl-CoA, to acetoacetate, thereby forming acetoacetyl-CoA. uniprot.org This reaction is particularly important in the utilization of ketone bodies by extrahepatic tissues. The mechanism of CoA transferases like thiophorase typically follows a ping-pong bi-bi kinetic model, involving a covalent enzyme-CoA intermediate. portlandpress.com

Organism-Specific Biosynthetic Routes

While the condensation of two acetyl-CoA molecules is a near-universal route, some organisms have evolved distinct pathways for acetoacetyl-CoA synthesis.

For instance, certain soil bacteria of the genus Streptomyces utilize an enzyme called acetoacetyl-CoA synthase to produce acetoacetyl-CoA by condensing acetyl-CoA and malonyl-CoA. nih.gov This pathway is notable because it is not a simple reversal of the thiolase reaction. nih.gov

In some autotrophic Crenarchaeota, such as Metallosphaera sedula, the conversion of crotonyl-CoA to acetoacetyl-CoA is a step in their carbon fixation cycle. This conversion can be catalyzed by a bifunctional protein with both enoyl-CoA hydratase and (S)-3-hydroxybutyryl-CoA dehydrogenase activities.

Furthermore, in microorganisms that produce polyhydroxyalkanoates (PHAs), the synthesis of acetoacetyl-CoA is a critical precursor step. For example, in Ralstonia eutropha, acetoacetyl-CoA is synthesized from acetyl-CoA by β-ketothiolase.

Intermediary Role in Ketone Body Metabolism and Utilization

Acetoacetyl-CoA is a central figure in the metabolism of ketone bodies, which are crucial energy sources during periods of fasting, starvation, or low carbohydrate intake.

Acetoacetyl-Coenzyme A in Ketolysis Pathways

Ketolysis is the process by which ketone bodies, primarily acetoacetate and D-β-hydroxybutyrate , are broken down to produce energy. This process occurs in the mitochondria of extrahepatic tissues. The liver, while being the primary site of ketogenesis (ketone body synthesis), lacks the necessary thiophorase enzyme and therefore cannot utilize the ketone bodies it produces. nih.gov

In ketolysis, D-β-hydroxybutyrate is first oxidized to acetoacetate. Then, succinyl-CoA:3-ketoacid-CoA transferase (thiophorase) catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA and succinate (B1194679). nih.gov This acetoacetyl-CoA is then readily cleaved by thiolase into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov

Contribution to Energy Production in Specific Tissues (e.g., Heart and Brain)

During periods of prolonged fasting or in conditions like untreated type 1 diabetes, ketone bodies become a vital fuel source for several tissues, most notably the heart and the brain.

The heart muscle is highly adept at utilizing ketone bodies for energy. It has a high concentration of the enzymes required for ketolysis, including thiophorase. This allows the heart to efficiently convert acetoacetate into acetyl-CoA, thus generating a significant portion of its energy needs from ketone bodies when glucose is scarce.

Similarly, while the brain primarily relies on glucose for energy, during extended periods of low glucose availability, it can adapt to use ketone bodies. The blood-brain barrier becomes more permeable to ketone bodies, and brain cells upregulate the enzymes necessary for ketolysis. The conversion of acetoacetate to acetoacetyl-CoA is a critical step in this adaptation, allowing the brain to derive a substantial amount of its energy from fats via ketone bodies.

The table below outlines the key enzymes and their roles in the metabolic pathways involving acetoacetyl-CoA.

EnzymeReaction CatalyzedMetabolic Pathway
Acetoacetyl-CoA thiolase2 Acetyl-CoA ↔ Acetoacetyl-CoA + CoAKetogenesis / Ketolysis
HMG-CoA synthaseAcetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoAKetogenesis, Mevalonate (B85504) pathway
Acetoacetyl-CoA synthaseAcetyl-CoA + Malonyl-CoA → Acetoacetyl-CoA + CoA + CO2Acetoacetyl-CoA Biosynthesis (in some bacteria)
Succinyl-CoA:3-ketoacid-CoA transferase (Thiophorase)Acetoacetate + Succinyl-CoA → Acetoacetyl-CoA + SuccinateKetolysis

Participation in Biosynthetic Processes

Acetyl-Coenzyme A (Acetyl-CoA) is a cornerstone of anabolic metabolism, serving as a fundamental building block for a vast array of essential biomolecules. Its high-energy thioester bond makes the acetyl group readily transferable in a variety of biosynthetic reactions. The cytoplasmic pool of Acetyl-CoA is particularly crucial for these synthetic processes.

Potential Role in Initial Steps of Fatty Acid Synthesis Pathways

Acetyl-CoA is the primary and indispensable precursor for the de novo synthesis of fatty acids. This anabolic pathway, occurring in the cytoplasm, begins with the carboxylation of Acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA carboxylase (ACC). Malonyl-CoA then serves as the two-carbon donor for the elongation of the growing fatty acid chain, a series of reactions carried out by the fatty acid synthase (FAS) complex. Essentially all the carbon atoms in newly synthesized fatty acids, like palmitate, are derived from the acetyl group of Acetyl-CoA. This process highlights the direct role of Acetyl-CoA in converting excess carbohydrates, which are broken down into Acetyl-CoA, into fats for long-term energy storage.

Contribution as a Precursor for Complex Molecular Syntheses

Beyond fatty acids, Acetyl-CoA is the starting point for the synthesis of numerous other complex molecules essential for cellular structure and function. It is a key precursor in the biosynthesis of:

Isoprenoids and Steroids: Acetyl-CoA is the ultimate source of all carbon atoms in cholesterol, steroid hormones, and other isoprenoid-derived compounds like coenzyme Q.

Ketone Bodies: In the liver, under conditions such as fasting or a low-carbohydrate diet, Acetyl-CoA is converted into ketone bodies (acetoacetate and β-hydroxybutyrate), which can be used as an energy source by other tissues.

Amino Acids: While primarily a product of amino acid catabolism, Acetyl-CoA also contributes to the synthesis of certain amino acids.

Natural Products in Plants: In plants, Acetyl-CoA is a precursor for a diverse range of specialized metabolites, including terpenes and acetogenins.

Cross-Talk with Other Central Carbon Metabolism Pathways

Link to Glycolysis: The breakdown of glucose via glycolysis produces pyruvate, which is transported into the mitochondria and oxidatively decarboxylated by the pyruvate dehydrogenase complex to generate Acetyl-CoA. This reaction is a key irreversible step that commits carbon from carbohydrates to either oxidation in the TCA cycle or biosynthesis.

Input for the TCA Cycle: The primary catabolic fate of Acetyl-CoA is to enter the TCA cycle by condensing with oxaloacetate to form citrate (B86180). This initiates a series of reactions that generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation.

Connection to Fatty Acid Oxidation (β-oxidation): The breakdown of fatty acids through β-oxidation in the mitochondria produces a significant amount of Acetyl-CoA, which can then enter the TCA cycle for energy generation.

Shuttling between Compartments: Acetyl-CoA itself cannot readily cross the inner mitochondrial membrane. To be available for cytoplasmic processes like fatty acid synthesis, its acetyl group is transported out of the mitochondria in the form of citrate. In the cytoplasm, the enzyme ATP-citrate lyase cleaves citrate to regenerate Acetyl-CoA and oxaloacetate, directly linking the mitochondrial and cytosolic metabolic pools.

The concentration of Acetyl-CoA acts as a sensor of the cell's energetic status, influencing the direction of metabolic fluxes between energy production and biosynthetic storage. mdpi.com

Characterization of Acetoacetyl-Coenzyme A Transferase (Thiophorase)

Acetoacetyl-coenzyme A transferase, systematically known as succinyl-CoA:3-oxoacid CoA transferase (SCOT) or butyrate-acetoacetate CoA-transferase, is a critical enzyme that facilitates the activation of ketone bodies for energy production. It catalyzes the reversible transfer of coenzyme A (CoA) from a donor, such as succinyl-CoA, to acetoacetate, thereby forming acetoacetyl-CoA. This reaction is the key step enabling the use of ketone bodies as fuel in tissues like the heart, brain, and skeletal muscle. ahajournals.org

Acetoacetyl-CoA transferase belongs to the family I of CoA-transferases and operates via a classical ping-pong bi-bi kinetic mechanism. bibliotekanauki.pl This mechanism proceeds in two distinct half-reactions and involves the formation of a covalent enzyme-CoA thioester intermediate.

The catalytic cycle can be summarized as follows:

The enzyme binds the first substrate, an acyl-CoA (e.g., succinyl-CoA).

The CoA moiety is transferred to a catalytic glutamate (B1630785) residue on the enzyme, forming a high-energy glutamyl-CoA thioester intermediate and releasing the first product (e.g., succinate).

The second substrate, a keto acid (e.g., acetoacetate), binds to the enzyme-CoA intermediate.

The CoA moiety is transferred from the glutamate residue to the keto acid, forming the final product (acetoacetyl-CoA) and regenerating the free enzyme. bibliotekanauki.pl

Kinetic analyses of CoA-transferases from various organisms have provided insights into their efficiency and substrate affinity. For instance, the enzyme from the extreme thermophile Thermosipho melanesiensis has been studied for its potential in acetone biosynthesis. portlandpress.com Product inhibition studies show that acetyl-CoA acts as a competitive inhibitor with respect to acetoacetyl-CoA and a non-competitive inhibitor with respect to acetate (B1210297), which is consistent with the ping-pong mechanism. portlandpress.com

Table 1: Kinetic Parameters of Acetoacetyl-CoA Transferase from T. melanesiensis
SubstrateKmReference
Acetoacetyl-CoA135 µM portlandpress.com
Acetate85 mM portlandpress.com

The substrate specificity of acetoacetyl-CoA transferase can vary significantly depending on the organism and its metabolic needs. While the enzyme is often named for its activity with succinyl-CoA and acetoacetate, many homologues exhibit broader specificity. bibliotekanauki.pl The enzyme from rat kidney mitochondria can utilize succinate, maleate, glutarate, and malonate as CoA acceptors. bibliotekanauki.pl

In the context of solventogenesis in Clostridium acetobutylicum, the CoA transferase (CtfAB) is crucial for re-assimilating acetate and butyrate (B1204436) to produce acetone. uniprot.org This enzyme demonstrates activity with a range of short-chain carboxylic acids.

Table 2: Substrate Specificity of CoA Transferase from C. acetobutylicum
CoA AcceptorRelative ActivityReference
ButyrateHigh uniprot.org
AcetateHigh uniprot.org
Propionate (B1217596)High uniprot.org
ValerateLow uniprot.org
IsobutyrateLow uniprot.org
CrotonateLow uniprot.org

This promiscuity is explained by the enzyme's structural architecture, where the binding pocket for the organic acid has few specific interactions, allowing it to accommodate various substrates. portlandpress.com In contrast, the binding site for the CoA moiety is highly conserved and specific.

Crystal structures of acetoacetyl-CoA transferases, such as the CtfAB enzyme from Thermosipho melanesiensis, reveal a heterodimeric or heterotetrameric (α2β2) architecture. The active site is located at the interface between the two subunits, CtfA and CtfB.

Key structural features include:

Catalytic Residue: A critical glutamate residue, located on the CtfB subunit, acts as the nucleophile that forms the covalent thioester intermediate with CoA.

Substrate Binding Pockets: The enzyme possesses two distinct binding areas. A high-affinity binding site in the CtfB subunit anchors the phosphoadenosine diphosphate (B83284) (ADP) portion of CoA. portlandpress.com A separate, low-affinity pocket in the CtfA subunit accommodates the variable carboxylate substrate.

Oxyanion Hole: A model of the Michaelis complex suggests the presence of an "oxyanion hole," formed by main-chain amides, which stabilizes the negative charge on the thioester oxygen during the transition state, thereby accelerating the reaction.

The structural separation of the high-affinity CoA-binding region from the low-affinity acid-binding site provides a basis for the enzyme's broad substrate tolerance for the acid component while maintaining high specificity for the CoA donor. portlandpress.com

Table 3: Structural Data for Acetoacetyl-CoA Transferase
OrganismPDB IDResolution (Å)Key FeatureReference
Thermosipho melanesiensis9CSCN/ANative CtfAB structure
Acetobacter acetiMultipleN/ATrapped reaction intermediates

CoA-transferases are grouped into different classes based on reaction mechanisms and sequence homology, indicating significant functional divergence. Class I transferases, like the aforementioned SCOT, use a catalytic glutamate and a ping-pong mechanism. Class II enzymes, in contrast, involve a ternary complex formation without a covalent enzyme intermediate.

While distinct isoforms of acetoacetyl-CoA transferase within a single mammalian species are not extensively characterized, functional divergence is evident when comparing enzymes from different organisms or related enzymes with similar functions. For example, acetyl-CoA acetyltransferase from rat liver mitochondria exists in at least two forms (A and B) with different isoelectric points, suggesting microheterogeneity that may play a role in regulating ketogenesis. Furthermore, the human acyl-CoA thioesterase (ACOT) gene family includes multiple isoforms located in different subcellular compartments (cytosol, mitochondria, peroxisomes), which have evolved to regulate the metabolism of fatty acids of varying chain lengths. This principle of isoform-specific function and location is critical for metabolic regulation.

Structural Biology and Active Site Analysis

Identification and Characterization of Enzymes Utilizing Acetoacetyl-Coenzyme A

Once formed by CoA transferase, acetoacetyl-CoA is a substrate for downstream enzymes, primarily within ketone body utilization pathways. The catabolism of this intermediate is essential for extracting energy from ketone bodies.

The principal enzyme that catabolizes acetoacetyl-CoA in the mitochondrial matrix is mitochondrial acetoacetyl-CoA thiolase (T2), also known as acetyl-CoA acetyltransferase (ACAT1).

Mitochondrial Acetoacetyl-CoA Thiolase (T2 / ACAT1): This enzyme catalyzes the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA. The reaction is reversible but is driven forward in ketolytic tissues by the consumption of acetyl-CoA in the citric acid cycle. T2 is abundant in tissues with high energy demands that utilize ketone bodies, such as the heart, kidney, and skeletal muscle. Physiologically, T2 plays a dual role, participating in both the final step of ketolysis and the first step of ketogenesis (the condensation of two acetyl-CoA molecules).

Cytosolic Acetoacetyl-CoA Thiolase (CT): In addition to the mitochondrial pathway, a cytosolic isoform of the enzyme exists. This enzyme is primarily implicated in biosynthetic pathways, such as the synthesis of cholesterol, where acetoacetyl-CoA serves as a building block.

The coordinated action of acetoacetyl-CoA transferase (SCOT) and mitochondrial acetoacetyl-CoA thiolase (T2) allows for the efficient conversion of circulating ketone bodies into acetyl-CoA, which can then enter the citric acid cycle to generate ATP.

Table 4: Key Downstream Enzymes in Acetoacetyl-CoA Metabolism
EnzymeSystematic NameLocationFunctionReference
T2 (ACAT1)Mitochondrial acetoacetyl-CoA thiolaseMitochondriaCleaves acetoacetyl-CoA into two acetyl-CoA for energy production (ketolysis).
CTCytosolic acetoacetyl-CoA thiolaseCytosolInvolved in biosynthetic pathways like cholesterol synthesis.

Enzymes Involved in Acetonyl-Coenzyme A-Dependent Biosyntheses

The biosynthesis of molecules derived from acetonyl-CoA is primarily facilitated by enzymes belonging to the thiolase and acetyl-CoA carboxylase families. These enzymes catalyze key carbon-carbon bond-forming reactions.

Thiolases (Acetyl-CoA C-acetyltransferase):

Thiolases (EC 2.3.1.9), also known as acetyl-CoA acetyltransferases (ACAT), are crucial enzymes that catalyze the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org While the primary discussion here is on acetonyl-CoA, the closely related and well-studied acetoacetyl-CoA provides a model for understanding the enzymatic mechanisms. Thiolases are categorized into two main types: degradative thiolases (EC 2.3.1.16) involved in pathways like fatty acid beta-oxidation, and biosynthetic thiolases (EC 2.3.1.9) which participate in the synthesis of molecules such as steroids and ketone bodies. wikipedia.orgebi.ac.uk

The reaction mechanism of biosynthetic thiolase proceeds through a two-step "ping-pong" kinetic process. wikipedia.org In the first step, a nucleophilic cysteine residue in the enzyme's active site attacks an acetyl-CoA molecule, leading to the formation of a covalent acetyl-enzyme intermediate and the release of coenzyme A. In the second step, this intermediate reacts with a second acetyl-CoA molecule to produce acetoacetyl-CoA. wikipedia.org

In some organisms, such as Streptomyces sp., an unusual enzyme named acetoacetyl-CoA synthase has been identified. This enzyme, a homolog of KAS III, synthesizes acetoacetyl-CoA by condensing acetyl-CoA and malonyl-CoA, rather than two molecules of acetyl-CoA. pnas.org This highlights the diversity of enzymatic strategies for producing acetoacetyl-CoA, a precursor for various biosynthetic pathways. pnas.org

Acetyl-CoA Carboxylase (ACC):

Acetyl-CoA carboxylase (ACC) (EC 6.4.1.2) is a biotin-dependent enzyme that plays a critical role in fatty acid metabolism by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in fatty acid biosynthesis. ACC is a multi-domain enzyme in eukaryotes and a multi-subunit enzyme in most prokaryotes. It has two main catalytic activities: biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT). The BC domain catalyzes the ATP-dependent carboxylation of the biotin prosthetic group, while the CT domain transfers the carboxyl group from carboxybiotin to acetyl-CoA to form malonyl-CoA.

Table 1: Key Enzymes in Acetonyl-CoA-Related Biosynthesis

Enzyme EC Number Function Substrates Products
Acetoacetyl-CoA Thiolase 2.3.1.9 Reversible condensation to form acetoacetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA, CoA
Acetoacetyl-CoA Synthase N/A Condensation to form acetoacetyl-CoA Acetyl-CoA, Malonyl-CoA Acetoacetyl-CoA, CoA, CO2
Acetyl-CoA Carboxylase 6.4.1.2 Carboxylation of acetyl-CoA Acetyl-CoA, Bicarbonate, ATP Malonyl-CoA, ADP, Pi

Cofactor Requirements and Enzyme-Cofactor Interactions

The catalytic activity of enzymes involved in acetonyl-CoA metabolism is dependent on the presence of specific cofactors. These non-protein molecules are essential for the chemical transformations that occur.

Biotin:

Acetyl-CoA carboxylase is a classic example of a biotin-dependent enzyme. Biotin is a vitamin that acts as a carrier of activated carbon dioxide. In the ACC reaction, biotin is covalently attached to a lysine (B10760008) residue in the biotin carboxyl carrier protein (BCCP) domain. The biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of this biotin. The carboxylated biotin then swings into the active site of the carboxyltransferase (CT) domain, where the carboxyl group is transferred to acetyl-CoA.

Coenzyme A (CoA):

Coenzyme A is a fundamental cofactor in metabolism, acting as a carrier of acyl groups, including the acetyl group in acetyl-CoA. atamanchemicals.com The thioester bond between the acyl group and the sulfhydryl group of CoA is a high-energy bond, which makes the acyl group reactive and facilitates its transfer in various biochemical reactions. atamanchemicals.com In the thiolase reaction, CoA is both a substrate (as acetyl-CoA) and a product.

Metal Ions:

The activity of some enzymes in these pathways can be influenced by metal ions. For instance, NUDT8, a mitochondrial (acyl-)CoA diphosphohydrolase, is notably active in the presence of Mn²⁺. While not directly acting on acetonyl-CoA, this illustrates the role of metal ions in the broader regulation of CoA pools.

Table 2: Cofactors in Acetonyl-CoA Metabolism

Cofactor Derived From Role Associated Enzyme(s)
Biotin Vitamin B7 Carrier of activated CO2 Acetyl-CoA Carboxylase
Coenzyme A Vitamin B5 (Pantothenic Acid) Carrier of acyl groups Thiolases, Acetyl-CoA Carboxylase
ATP Cellular Metabolism Energy source for carboxylation Acetyl-CoA Carboxylase
NAD+/NADH Vitamin B3 (Niacin) Electron carrier in related pathways Pyruvate Dehydrogenase Complex

Enzymatic Regulation of Acetonyl-Coenzyme A Turnover

The metabolic pathways involving acetonyl-CoA are tightly regulated to meet the cell's needs and maintain metabolic homeostasis. This regulation occurs at multiple levels, including allosteric control and covalent modification of the key enzymes.

Allosteric Regulation:

Acetyl-CoA Carboxylase (ACC): ACC activity is allosterically regulated. For example, citrate acts as an allosteric activator of mammalian ACC, promoting its polymerization and enhancing its catalytic activity. Conversely, long-chain fatty acyl-CoAs, the end products of fatty acid synthesis, act as feedback inhibitors.

Thiolase: The activity of thiolase can be influenced by the concentrations of its substrates and products. High levels of CoA can drive the degradative reaction, while high concentrations of acetyl-CoA favor the biosynthetic direction. wikipedia.org

Covalent Modification:

Phosphorylation: Mammalian ACC is regulated by phosphorylation. AMP-activated protein kinase (AMPK) phosphorylates and inactivates ACC in response to low energy levels (high AMP/ATP ratio). This phosphorylation prevents the consumption of acetyl-CoA for fatty acid synthesis when energy is scarce. Conversely, protein phosphatases can dephosphorylate and activate ACC.

Acetylation: The pyruvate dehydrogenase complex (PDC), which produces acetyl-CoA, can be regulated by acetylation. Acetylation of acetyl-CoA acetyltransferase 1 (ACAT1) can lead to PDC inhibition. imrpress.com

Transcriptional Regulation:

The expression of genes encoding enzymes like ACC can be regulated at the transcriptional level by various hormones and nutrients, leading to longer-term changes in the cell's metabolic capacity. For example, insulin (B600854) can upregulate the expression of ACC, promoting fatty acid synthesis.

Substrate Channeling:

In some archaea, acetoacetyl-CoA thiolase and HMG-CoA synthase form a complex. pnas.org This complex facilitates the direct transfer of the acetoacetyl-CoA product from the thiolase active site to the HMG-CoA synthase active site, a phenomenon known as substrate channeling. This prevents the release of the intermediate into the bulk solvent and overcomes the unfavorable thermodynamics of the thiolase reaction. pnas.org

Table 3: Regulatory Mechanisms of Key Enzymes

Enzyme Activators Inhibitors Type of Regulation
Acetyl-CoA Carboxylase Citrate, Insulin Long-chain fatty acyl-CoAs, Phosphorylation (by AMPK) Allosteric, Covalent Modification, Transcriptional
Thiolase High acetyl-CoA concentration High CoA concentration Allosteric (Product/Substrate concentration)
Pyruvate Dehydrogenase Complex Acetyl-CoA, NADH Allosteric, Covalent Modification (Acetylation)

Regulation of Acetonyl Coenzyme a Metabolic Flux

Transcriptional and Translational Control of Acetyl-Coenzyme A Related Enzymes

The expression of enzymes involved in the synthesis and consumption of Acetyl-CoA is tightly controlled at the genetic level to adapt to the cell's metabolic needs. This regulation ensures that the appropriate enzymatic machinery is present to manage carbon flux in response to long-term nutritional changes.

Key enzymes in Acetyl-CoA metabolism are regulated by specific transcription factors. For instance, the expression of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is sensitive to nutritional status through the action of transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Carbohydrate-Response Element-Binding Protein (ChREBP). SREBP-1 is activated by insulin (B600854), promoting lipogenesis in the fed state, while ChREBP expression increases with high carbohydrate diets.

Furthermore, some enzymes involved in Acetyl-CoA metabolism also play direct roles in transcriptional regulation. Acyl-coenzyme A synthetase short-chain family member 2 (Acss2), which generates Acetyl-CoA from acetate (B1210297), can localize to the nucleus. In the nucleus, Acss2 produces Acetyl-CoA in close proximity to chromatin, providing the substrate for histone acetyltransferases (HATs). This localized production facilitates histone acetylation, influencing the expression of specific gene sets related to processes like autophagy and lipid metabolism. This creates a direct link between the metabolic state (acetate availability) and epigenetic regulation.

Table 1: Transcriptional Regulation of Key Enzymes in Acetyl-CoA Metabolism

EnzymeGene(s)FunctionKey Transcriptional RegulatorsEffect of Regulation
Acetyl-CoA Carboxylase 1 & 2 ACACA, ACACBCatalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. SREBP-1, ChREBP Upregulation in response to insulin and high carbohydrate levels to promote fatty acid synthesis.
ATP-Citrate Lyase ACLYGenerates cytosolic acetyl-CoA from citrate (B86180). SREBP-1Increased expression promotes the supply of acetyl-CoA for lipogenesis and histone acetylation.
Fatty Acid Synthase FASNSynthesizes fatty acids from acetyl-CoA and malonyl-CoA.SREBP-1Coordinates with other lipogenic enzymes to increase fatty acid synthesis. portlandpress.com
Acyl-CoA Synthetase Short-Chain Family Member 2 ACSS2Converts acetate to acetyl-CoA in the cytosol and nucleus. TFEB Associates with promoters of lysosomal and autophagosomal genes to support histone acetylation and gene expression.

Post-Translational Modifications and Allosteric Regulation

While transcriptional control provides a long-term regulatory framework, post-translational modifications (PTMs) offer a more rapid and dynamic means of controlling enzyme activity in response to immediate metabolic changes.

Phosphorylation is a primary mechanism for regulating Acetyl-CoA metabolism. A classic example is the regulation of ACC by AMP-activated protein kinase (AMPK). When cellular energy is low (high AMP/ATP ratio), AMPK is activated and phosphorylates ACC, leading to its inactivation. This action halts the energy-consuming process of fatty acid synthesis, conserving ATP and redirecting Acetyl-CoA away from storage pathways. Conversely, hormones like insulin can promote the dephosphorylation and activation of ACC. annualreviews.org

Acetylation , the transfer of an acetyl group to a lysine (B10760008) residue, is another critical PTM. Acetyl-CoA itself is the donor for this modification, placing it at the center of a feedback loop that connects metabolic state to protein function. A large number of metabolic enzymes, including Acetyl-CoA Synthetase (ACS) itself, are regulated by acetylation. The acetylation of a key lysine residue in ACS, for example, can significantly inhibit its catalytic efficiency, thereby modulating the production of Acetyl-CoA from acetate. This modification is reversible, carried out by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). imrpress.com

A more recently discovered PTM is CoAlation , the covalent attachment of a Coenzyme A molecule to a protein's cysteine residue. portlandpress.com This modification occurs under conditions of oxidative or metabolic stress and has been shown to affect metabolic enzymes, suggesting a role in redox-linked metabolic regulation. portlandpress.com

Table 2: Key Post-Translational Modifications in Acetyl-CoA Pathways

EnzymeModificationModifying Enzyme(s)Effect on Activity
Acetyl-CoA Carboxylase (ACC) PhosphorylationAMP-activated protein kinase (AMPK) Inhibition
Acetyl-CoA Carboxylase (ACC) DephosphorylationProtein Phosphatases (e.g., PP2A)Activation
Acetyl-CoA Synthetase (ACS) AcetylationLysine Acetyltransferases (KATs) Inhibition
Acetyl-CoA Synthetase (ACS) DeacetylationLysine Deacetylases (KDACs) Activation
Pyruvate (B1213749) Dehydrogenase Complex (PDH) PhosphorylationPyruvate Dehydrogenase Kinase (PDK) mdpi.comInhibition
Various Metabolic Enzymes CoAlationNon-enzymatic (under oxidative stress) portlandpress.comModulation of function portlandpress.com

Feedback and Feed-Forward Regulatory Mechanisms in Metabolic Networks

The flux through metabolic pathways involving Acetyl-CoA is fine-tuned by allosteric regulation, where metabolites bind to enzymes at sites other than the active site to either activate or inhibit their function. This allows for immediate adjustments based on substrate availability and product accumulation.

A prime example of feed-forward activation is the allosteric activation of ACC by citrate. When Acetyl-CoA levels are high within the mitochondria, it condenses with oxaloacetate to form citrate. An abundance of citrate leads to its transport into the cytosol, where it signals a state of energy surplus. vedantu.com Cytosolic citrate then binds to and activates ACC, promoting the conversion of Acetyl-CoA to malonyl-CoA for fatty acid synthesis and storage.

Conversely, feedback inhibition is crucial for preventing the over-accumulation of products. Long-chain fatty acyl-CoAs, the end products of fatty acid synthesis, act as feedback inhibitors of ACC. This ensures that when fatty acid levels are sufficient, the pathway is downregulated at its committed step. Similarly, Acetyl-CoA itself, along with NADH, exerts feedback inhibition on the pyruvate dehydrogenase complex (PDH), the enzyme that produces mitochondrial Acetyl-CoA from pyruvate. mdpi.com An elevated Acetyl-CoA/CoA ratio signals that the Krebs cycle is saturated, leading to the inhibition of further Acetyl-CoA production from carbohydrates. mdpi.com Acetyl-CoA also acts as an allosteric activator of pyruvate carboxylase, which replenishes oxaloacetate, demonstrating its dual regulatory roles. wikipedia.org

Table 3: Allosteric Regulation of Key Enzymes

EnzymeAllosteric Activator(s)Allosteric Inhibitor(s)Metabolic Significance
Acetyl-CoA Carboxylase (ACC) Citrate Long-chain fatty acyl-CoAs Activation: Signals energy surplus to initiate fatty acid storage. Inhibition: Prevents excessive fatty acid production.
Pyruvate Dehydrogenase Complex (PDH) -Acetyl-CoA, NADH mdpi.comInhibition: Signals high energy charge and Krebs cycle saturation, slowing glucose oxidation.
Pyruvate Carboxylase Acetyl-CoA wikipedia.org-Activation: Promotes oxaloacetate synthesis to support the Krebs cycle when acetyl-CoA is abundant.
Pantothenate Kinase (PanK) Acyl-carnitines portlandpress.comAcetyl-CoA, other acyl-CoAs portlandpress.comInhibition: Feedback control on the CoA biosynthesis pathway to maintain homeostasis. Activation: Counteracts inhibition when fatty acid oxidation is high.

Hormonal and Nutritional Influences on Acetonyl-Coenzyme A Levels

The concentration and flux of Acetyl-CoA are systemically regulated by hormones and directly reflect the nutritional state of the organism. mdpi.com These signals orchestrate the metabolic shift between the fed (absorptive) and fasted (post-absorptive) states.

In the fed state , particularly after a carbohydrate-rich meal, elevated blood glucose triggers the release of insulin . Insulin promotes the uptake of glucose into cells and stimulates glycolysis, leading to increased production of pyruvate and subsequently mitochondrial Acetyl-CoA. Insulin also activates key enzymes in fatty acid synthesis, such as ACC, promoting the conversion of excess Acetyl-CoA into stored fat. atamanchemicals.com

In the fasted state or during exercise, low blood glucose leads to the secretion of glucagon (from the pancreas) and epinephrine (from the adrenal glands). These hormones have effects opposite to insulin. They inhibit ACC activity, thereby suppressing fatty acid synthesis. atamanchemicals.com Simultaneously, they promote the breakdown of stored fats (lipolysis), releasing fatty acids that are transported to tissues like the liver and muscle. There, through beta-oxidation, they are converted into Acetyl-CoA, which then enters the Krebs cycle for energy production. Thus, the source of Acetyl-CoA shifts from carbohydrates in the fed state to fatty acids in the fasted state, a transition managed by hormonal control.

Subcellular Compartmentalization and Transport of Acetonyl-Coenzyme A Precursors or Derivatives

The functions of Acetyl-CoA are intrinsically linked to its location within the cell. Eukaryotic cells maintain distinct pools of Acetyl-CoA in different organelles, including the mitochondria, cytosol, peroxisomes, and nucleus. mdpi.comresearchgate.net Because the inner mitochondrial membrane is impermeable to Acetyl-CoA, specialized transport systems are required to move its precursors or derivatives between compartments. vedantu.com

Mitochondria: This is the primary site of Acetyl-CoA generation from pyruvate (via the PDH complex), fatty acid β-oxidation, and the breakdown of certain amino acids. Mitochondrial Acetyl-CoA is primarily used for oxidation in the Krebs cycle to produce ATP.

Cytosol: Cytosolic Acetyl-CoA is essential for the synthesis of fatty acids and cholesterol. wikipedia.org Since it cannot cross the mitochondrial membrane directly, it is exported from the mitochondria in the form of citrate . vedantu.com In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into Acetyl-CoA and oxaloacetate, a critical step linking carbohydrate metabolism to lipogenesis.

Nucleus: The nuclear pool of Acetyl-CoA is vital for epigenetic regulation, serving as the substrate for histone acetylation. This pool is thought to be in equilibrium with the cytosolic pool due to the large size of nuclear pores. Additionally, enzymes like ACLY and ACSS2 can be present in the nucleus, allowing for in-situ generation of Acetyl-CoA to directly influence chromatin structure and gene expression.

Peroxisomes: Acetyl-CoA is also generated in peroxisomes from the β-oxidation of very long-chain fatty acids. researchgate.net

The transport of fatty acyl-CoAs into the mitochondria for oxidation is facilitated by the carnitine shuttle . Fatty acyl-CoAs are converted to acyl-carnitine derivatives by carnitine palmitoyltransferase I (CPTI) at the outer mitochondrial membrane, transported across the inner membrane by a translocase, and then converted back to fatty acyl-CoAs by CPTII in the matrix.

Advanced Methodologies for Academic Research on Acetonyl Coenzyme a

Analytical Chemistry Techniques for Identification and Quantification

The accurate detection and measurement of Acetonyl-coenzyme A (Acetonyl-CoA) in complex biological matrices are foundational to understanding its roles. Researchers employ a range of analytical methods, each with distinct advantages for studying this compound. The analysis of Acetonyl-CoA is often encompassed within broader metabolomic profiling of acyl-CoA thioesters, which are key intermediates in numerous metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-Coenzyme A Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of Acetonyl-CoA due to its exceptional sensitivity and specificity. This method allows for the separation of various acyl-CoA species from a complex biological sample, followed by their precise detection and quantification. mdpi.com

Methodologies are often developed to quantify a range of short-chain acyl-CoAs simultaneously, which would include Acetonyl-CoA. A typical workflow involves sample extraction, often using agents like 5-sulfosalicylic acid (SSA) to deproteinize the sample, which avoids the need for solid-phase extraction that can lead to the loss of certain CoA precursors. The separation is commonly achieved using reversed-phase liquid chromatography, sometimes with the use of volatile ion-pairing reagents to improve retention and peak shape.

For detection, multiple reaction monitoring (MRM) is a common mode of operation in tandem mass spectrometry. In MRM, specific precursor-to-product ion transitions are monitored. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the CoA backbone (507 Da), which provides a highly specific signal for this class of compounds. This allows for both the quantification and qualitative identification of individual acyl-CoA species, including Acetonyl-CoA. The sensitivity of these methods can reach the femtomole level.

Table 1: LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterDescriptionTypical Value/Setting
Chromatography Reversed-Phase C18 columnWaters xBridge, 150 x 2.1 mm, 3 µm
Mobile Phase A Aqueous solution with ion-pairing agent4mM DBAA in 95:5 water/methanol
Mobile Phase B Organic solvent25:75 water/acetonitrile
Ionization Mode Electrospray Ionization (ESI)Positive or Negative Ion Mode
MS Detection Multiple Reaction Monitoring (MRM)Specific precursor/product ion pairs
Quantification Ion [M+H]⁺ fragmenting to [M-507+H]⁺Used for quantitative analysis
Identification Ion [M+H]⁺ fragmenting to 428 m/zUsed for qualitative confirmation

Gas Chromatography (GC) Coupled Techniques

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers another avenue for acyl-CoA analysis. However, due to the low volatility of these compounds, derivatization is typically required. This multi-step process can be laborious and potentially introduce errors. For instance, acyl-CoAs can be hydrolyzed and the resulting acyl groups derivatized for GC analysis. While historically used, the advent of highly sensitive LC-MS/MS methods has made GC-based approaches less common for the direct analysis of intact Acetonyl-CoA. Nevertheless, GC-MS remains a powerful tool in metabolomics for analyzing related fatty acids and other metabolites that might be connected to Acetonyl-CoA pathways.

Enzymatic Assays and Spectrophotometric Detection for Pathway Elucidation

Enzymatic assays provide a functional approach to quantify Acetonyl-CoA by measuring the activity of enzymes that specifically utilize it as a substrate. These assays are often coupled with spectrophotometric or fluorometric detection. mdpi.com For example, a coupled enzyme assay can produce a fluorescent product that is proportional to the amount of the target CoA species present.

While many commercial kits are tailored for the highly abundant Acetyl-CoA, the principles can be adapted for other acyl-CoAs if a specific enzyme is available. For instance, the activity of an enzyme like acetoacetyl-CoA synthetase, which produces acetoacetyl-CoA, can be measured by coupling the reaction to other enzymes that lead to a change in absorbance of NADH at 340 nm. A similar principle could be applied to an enzyme that specifically consumes Acetonyl-CoA. The sensitivity of these methods varies, with fluorometric assays generally offering higher sensitivity than colorimetric ones.

Table 2: Comparison of Detection Methods for Acyl-CoAs

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection. High sensitivity and specificity; can measure multiple CoAs at once. High cost and technical complexity. mdpi.com
GC-MS Chromatographic separation of volatile derivatives. High resolution for certain metabolites.Requires derivatization; not suitable for intact CoAs.
Enzymatic Assays Enzyme-catalyzed reaction produces a detectable signal (color/fluorescence). More accessible; provides functional measure. Lower sensitivity than MS; requires specific enzymes. mdpi.com

Isotope Labeling and Metabolomic Tracing Strategies for Flux Analysis

Isotope labeling is a powerful strategy to trace the metabolic fate of precursors and determine the flux through pathways involving Acetonyl-CoA. In this approach, cells or organisms are supplied with substrates enriched with stable isotopes (e.g., ¹³C or ¹⁵N). rug.nl For instance, providing cells with ¹³C-labeled precursors can lead to the incorporation of these isotopes into Acetonyl-CoA and its downstream metabolites.

By analyzing the mass isotopologue distribution (MID) of these compounds using mass spectrometry, researchers can quantify the relative contribution of different substrates to the Acetonyl-CoA pool. This technique is invaluable for understanding how metabolic pathways are rewired under different physiological or pathological conditions. For example, tracing experiments with [U-¹³C]glucose can reveal its contribution to the acetyl-CoA pool, which is a precursor for many biosynthetic pathways. Similar strategies could be designed to probe the specific production and consumption routes of Acetonyl-CoA. The generation of stable isotope-labeled internal standards, for example by culturing yeast on labeled media, is also a key application that improves the accuracy of LC-MS/MS quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information and can also be used for metabolic flux analysis. nih.gov While direct detection of low-concentration metabolites like Acetonyl-CoA by NMR is challenging, its metabolic flux can be inferred by analyzing the ¹³C labeling patterns in more abundant downstream metabolites, such as glutamate (B1630785). The specific patterns of ¹³C enrichment in glutamate, detectable by ¹³C NMR, can reveal the labeling pattern of the acetyl-CoA pool that entered the TCA cycle.

Recent advances have improved the sensitivity of NMR, enabling the direct measurement of various coenzymes, including CoA and acetyl-CoA, in tissue extracts using a simple 1D ¹H NMR experiment. nih.gov This approach allows for the simultaneous quantification of multiple metabolites from a single sample, offering a comprehensive snapshot of the cellular metabolic state. While not yet explicitly detailed for Acetonyl-CoA, this methodology could be extended to its analysis, provided its concentration is within the detection limits. nih.gov

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering are indispensable for studying the function of Acetonyl-CoA in vivo. These approaches allow researchers to manipulate the expression of genes encoding enzymes that produce or consume Acetonyl-CoA, thereby elucidating its metabolic roles.

For example, in organisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli, genes can be overexpressed to increase the production of a specific metabolite or knocked out to block a particular metabolic pathway. mdpi.com Such strategies have been extensively used to engineer and increase the intracellular supply of acetyl-CoA for the production of valuable chemicals. mdpi.com

By creating mutant strains that, for instance, lack a key enzyme in a competing pathway, researchers can channel metabolic flux towards the synthesis of a desired product derived from a specific acyl-CoA. mdpi.com Similarly, one could study the physiological consequences of knocking out a putative Acetonyl-CoA synthesizing enzyme or overexpressing an enzyme that consumes it. These genetic manipulations, combined with the analytical techniques described above, provide a powerful framework for dissecting the metabolic network surrounding Acetonyl-CoA. researchgate.net For example, expressing a bacterial pyruvate (B1213749) dehydrogenase complex in the cytosol of yeast has been shown to create an alternative, ATP-independent pathway for acetyl-CoA synthesis, demonstrating the power of these engineering strategies.

Gene Knockout, Knockdown, and Overexpression Studies for Pathway Validation

Genetic manipulation techniques are fundamental in validating the metabolic pathways involving acetonyl-coenzyme A. These approaches allow researchers to elucidate the function of specific genes and enzymes by observing the physiological and metabolic consequences of their absence, reduced expression, or enhanced expression.

Gene Knockout Studies: Creating null mutants by deleting specific genes is a powerful tool for determining a gene's necessity in a particular metabolic process. For instance, in the bacterium Pseudomonas aeruginosa, the deletion of the acsA gene, which encodes an acetyl-CoA synthetase, resulted in a significant growth defect when either acetate (B1210297) or propionate (B1217596) was the sole carbon source. This suggests that AcsA is not only responsible for acetate activation but also plays a role in propionate activation, a key pathway linked to acetonyl-coenzyme A metabolism. Similarly, knocking out the prpC gene, which encodes 2-methylcitrate synthase, prevented the growth of P. aeruginosa on propionate, confirming its essential role in the 2-methylcitrate cycle. researchgate.net In metabolic engineering, deleting the gltA gene, which encodes citrate (B86180) synthase, can increase the availability of acetyl-CoA, a precursor for various biotechnologically relevant compounds.

Gene Knockdown Studies: While less common in prokaryotic systems, gene knockdown, often achieved through techniques like RNA interference (RNAi) in eukaryotes, can be used to reduce the expression of essential genes whose complete knockout would be lethal. This allows for the study of gene function in a more controlled manner.

Overexpression Studies: The overexpression of genes can help to identify rate-limiting steps in a pathway and can be used for metabolic engineering to enhance the production of desired compounds. For example, the overexpression of prpC in E. coli has been shown to rescue the synthetic lethality associated with the loss of citrate synthase, highlighting the promiscuous citrate synthase activity of the PrpC enzyme. In the context of producing valuable chemicals, overexpressing enzymes in a pathway that utilizes acetyl-CoA can drive metabolic flux towards the desired product.

Directed Mutagenesis and Enzyme Engineering for Functional Analysis

Directed mutagenesis and enzyme engineering are sophisticated techniques used to investigate the structure-function relationships of enzymes involved in acetonyl-coenzyme A metabolism. By altering specific amino acid residues, researchers can probe their roles in substrate binding, catalysis, and regulation.

Site-Directed Mutagenesis: This technique allows for the precise substitution of amino acids to test hypotheses about their function. For example, site-directed mutagenesis of the citrate synthase gene (gltA) in E. coli has been used to create variants with reduced activity. This approach helps to understand which residues are critical for catalysis and can be applied to enzymes that interact with acetonyl-coenzyme A or its precursors to dissect their mechanisms. Studies on citrate synthase have involved mutating key histidine and arginine residues to investigate their roles in the active site. Similarly, investigations into the redox regulation of citrate synthase in Arabidopsis have utilized site-directed mutagenesis to replace cysteine residues, revealing their importance in forming disulfide bridges that inhibit enzyme activity.

Enzyme Engineering: This field aims to modify enzymes to improve their properties for specific applications, such as enhancing their catalytic efficiency, altering their substrate specificity, or improving their stability. For instance, engineering citrate synthase to have a lower affinity for acetyl-CoA can redirect this crucial metabolite towards the synthesis of other valuable products in metabolically engineered microbes. This principle can be applied to enzymes in the acetonyl-coenzyme A pathway to optimize the production of specific biochemicals. The knowledge gained from the crystal structure of enzyme-inhibitor complexes, such as citrate synthase with S-acetonyl-coenzyme A, provides a rational basis for such engineering efforts.

Proteomic and Transcriptomic Profiling of Acetonyl-Coenzyme A Metabolizing Systems

"Omics" technologies provide a systems-level view of the cellular response to different metabolic conditions, including those involving acetonyl-coenzyme A.

Proteomic Profiling: This involves the large-scale analysis of proteins in a cell or organism. In P. aeruginosa, comparing the proteome during growth on propionate versus succinate (B1194679) revealed significant changes in the expression of enzymes in central carbon metabolism. For example, enzymes of the 2-methylcitrate cycle, which is central to propionate metabolism, were upregulated. researchgate.net Proteomic data also showed that enzymes of the pentose (B10789219) phosphate (B84403) pathway and the Embden-Meyerhof-Parnas pathway were generally decreased during growth on propionate compared to succinate.

Transcriptomic Profiling: This technique analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression. Transcriptomic analysis of P. aeruginosa challenged with exogenous propionate helps to understand the regulatory networks that control propionate utilization. Such studies have identified transcriptional regulators, like those from the Fis and GntR families, that control the expression of the 2-methylcitrate cycle operon. researchgate.net These analyses can reveal how an organism adapts its gene expression to metabolize substrates related to acetonyl-coenzyme A.

In Vitro Enzymatic Reconstruction and Pathway Characterization

Reconstituting metabolic pathways in a controlled, cell-free environment allows for detailed biochemical characterization of individual enzymes and their interactions.

In Vitro Enzymatic Assays: By purifying the enzymes involved in a pathway, their kinetic parameters, substrate specificity, and regulatory properties can be determined. For example, purified PrpC from P. aeruginosa was shown to exhibit both 2-methylcitrate synthase activity with propionyl-CoA and promiscuous citrate synthase activity with acetyl-CoA. biorxiv.org In contrast, the purified citrate synthase (GltA) from the same organism was specific for acetyl-CoA and did not show detectable activity with propionyl-CoA. biorxiv.org

Below is a table summarizing the kinetic parameters of purified PrpC and GltA from P. aeruginosa.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
PrpC Propionyl-CoA18 ± 21800 ± 60
Acetyl-CoA130 ± 10160 ± 4
GltA Acetyl-CoA44 ± 341000 ± 1100
Propionyl-CoANot DetectableNot Detectable

This table is based on data from in vitro enzymatic assays of purified enzymes from P. aeruginosa.

Comparative Biochemical and Physiological Aspects of Acetonyl Coenzyme a Metabolism

Acetonyl-Coenzyme A Metabolism in Eukaryotic Systems

In eukaryotes, the metabolism of acetyl-CoA and its derivatives is compartmentalized within organelles such as mitochondria, peroxisomes, and the cytosol. The transport of these molecules across membranes is tightly regulated and often requires shuttle systems. asm.org

Mammalian Physiology (e.g., Cardiac and Neural Tissue Metabolism)

In mammals, acetoacetyl-CoA is a central molecule in both the synthesis (ketogenesis) and breakdown (ketolysis) of ketone bodies. wikipedia.org Ketogenesis primarily occurs in the liver, especially under conditions of fasting, starvation, or a ketogenic diet, where fatty acid oxidation is high. The liver converts acetyl-CoA derived from fatty acid breakdown into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone), which are released into the bloodstream.

Extrahepatic tissues, particularly the heart and brain, are major consumers of ketone bodies for energy. The heart, for instance, has high activities of acetyl-CoA synthetase, an enzyme that activates acetate (B1210297) to acetyl-CoA. In these tissues, ketone bodies are converted back to acetoacetyl-CoA, which is then cleaved by the enzyme thiolase to produce two molecules of acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle for ATP production.

Cardiac Tissue: The heart readily utilizes ketone bodies and acetate as fuel. Acetyl-CoA hydrolase and synthetase activities are high, indicating a dynamic turnover of acetyl-CoA. Under conditions where the TCA cycle is restricted, acetate can be released from tissues to serve as a transportable form of fuel, analogous to ketone bodies.

Neural Tissue: The brain adapts to using ketone bodies during prolonged fasting or starvation. sav.sk Acetoacetyl-CoA is a precursor for cholesterol biosynthesis via the mevalonate (B85504) pathway, which is crucial for neuronal tissue development and function. wikipedia.org Furthermore, mammalian neural tissue can rapidly convert acetate into acetyl-CoA, which then enters the Krebs cycle to produce ATP.

The concentration of CoA and its derivatives varies across tissues, with the liver, heart, and brown adipose tissue showing the highest levels, followed by the kidney and brain.

Fungal Metabolic Adaptations

Fungi exhibit diverse metabolic strategies, and the metabolism of acetyl-CoA is central to their ability to utilize a wide range of carbon sources. In fungi like Saccharomyces cerevisiae and the pathogenic yeast Candida albicans, acetyl-CoA metabolism is compartmentalized. asm.org

Carbon Source Utilization: When growing on non-fermentable carbon sources like fatty acids, ethanol, or acetate, fungi rely on pathways such as the glyoxylate (B1226380) cycle and gluconeogenesis, both of which utilize acetyl-CoA.

Intracellular Transport: Since acetyl-CoA cannot freely cross organellar membranes, fungi employ shuttle systems. asm.org The carnitine shuttle is a well-characterized mechanism for transporting acetyl units between the mitochondria, peroxisomes, and cytosol. This involves the conversion of acetyl-CoA to acetyl-carnitine by carnitine acetyltransferases. asm.org

Metabolic Regulation: In Candida albicans, enzymes involved in converting acetyl-CoA to and from acetate, such as acetyl-CoA hydrolase (ACH1) and acetyl-CoA synthetase (ACS1 and ACS2), are crucial for growth on various nutrients. The regulation of these pathways is vital for the virulence of pathogenic fungi.

Plant Metabolic Pathways (if specifically implicated)

In plants, acetoacetyl-CoA is a key intermediate in the cytosolic mevalonate (MVA) pathway, which is responsible for the biosynthesis of a vast array of isoprenoids. Isoprenoids play critical roles in plant growth, development, and defense.

Mevalonate Pathway: The first committed step of the MVA pathway is the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT). This is followed by the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Regulation and Stress Response: The expression of AACT is upregulated in response to abiotic stresses like cold and salinity. Overexpression of AACT can enhance the production of certain isoprenoids, such as squalene, and contribute to stress tolerance. researchgate.net This suggests that the MVA pathway and its initial steps involving acetoacetyl-CoA are important for plant adaptation to environmental challenges.

Acetyl-CoA Sources: While acetyl-CoA is central to plant metabolism, the primary source for fatty acid biosynthesis is the plastidic pyruvate (B1213749) dehydrogenase complex, not the conversion of acetate by acetyl-CoA synthetase (ACS). oup.com However, plants can convert acetate to acetyl-CoA, which may be involved in processes like detoxification. oup.com

Acetonyl-Coenzyme A Metabolism in Prokaryotic Systems

Prokaryotes display remarkable metabolic diversity, including the ability to utilize a wide range of organic compounds like ketones. The metabolism of acetone (B3395972) and its potential conversion to a CoA-linked intermediate is a feature of various bacterial species.

Bacterial Diversity in Ketone Body and Related Metabolite Utilization

Bacteria have evolved several distinct pathways to metabolize acetone.

Carboxylation Pathway: Many anaerobic and some aerobic bacteria utilize an ATP-dependent acetone carboxylase to convert acetone to acetoacetate (B1235776). asm.orguni-konstanz.de This acetoacetate is then activated to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA. uni-konstanz.de This pathway has been characterized in denitrifying bacteria like Aromatoleum aromaticum and phototrophic bacteria like Rhodobacter capsulatus. asm.org

Hydroxylation/Oxidation Pathway: Some aerobic bacteria, particularly Gram-positive strains isolated from soil, oxidize acetone via a different route. microbiologyresearch.org This pathway is thought to involve the hydroxylation of acetone to acetol (hydroxyacetone), which is then further oxidized through methylglyoxal (B44143) to pyruvate. microbiologyresearch.org

Monooxygenase-Dependent Pathway: In the propane-utilizing bacterium Gordonia sp. strain TY-5, acetone is metabolized via a novel pathway involving a Baeyer-Villiger monooxygenase. This enzyme converts acetone to methyl acetate, which is then hydrolyzed to acetate and methanol.

Unique Enzymatic Systems or Pathway Branches in Microorganisms

The microbial world possesses unique enzymes and pathways for the metabolism of acetone and related compounds.

Acetone Carboxylase: This enzyme, found in various bacteria, catalyzes the thermodynamically challenging carboxylation of acetone to acetoacetate, a reaction driven by the hydrolysis of ATP. asm.org The enzyme from Aromatoleum aromaticum is a heterohexamer containing zinc and iron. asm.org

Acetyl-CoA Synthesis: Bacteria utilize different pathways for synthesizing acetyl-CoA from acetate. The acetate kinase-phosphate acetyltransferase (ACK-PTA) pathway is often more efficient than the acetyl-CoA synthetase (ACS) pathway. acs.org In Escherichia coli, the genes for acetate kinase (ack) and phosphotransacetylase (pta) are co-regulated.

The Acetyl-CoA Pathway: In acetogens and methanogens, the acetyl-CoA pathway is a fundamental route for carbon fixation and energy metabolism, considered by some to be an ancient metabolic pathway. It involves the reduction of CO2 to form an acetyl moiety that is then used for biosynthesis or energy conservation.

Data Tables

Table 1: Key Enzymes in Acetoacetyl-CoA and Acetone Metabolism

EnzymeReactionBiological SystemMetabolic PathwayReference(s)
Acetoacetyl-CoA Thiolase (Thiolase II) 2 Acetyl-CoA ↔ Acetoacetyl-CoA + CoAMammals, Plants, BacteriaKetogenesis, Ketolysis, Mevalonate Pathway wikipedia.orguni-konstanz.de
HMG-CoA Synthase Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoAMammals, PlantsKetogenesis, Mevalonate Pathway wikipedia.org
Succinyl-CoA:3-ketoacid CoA Transferase (SCOT) Acetoacetate + Succinyl-CoA → Acetoacetyl-CoA + Succinate (B1194679)Mammals (extrahepatic tissues)Ketolysis
Acetone Carboxylase Acetone + CO2 + ATP → Acetoacetate + AMP + 2PiBacteriaAcetone Degradation asm.orguni-konstanz.de
Baeyer-Villiger Monooxygenase (AcmA) Acetone + NADPH + O2 → Methyl acetate + NADP+ + H2OBacteria (Gordonia sp.)Acetone Degradation
Acetoacetyl-CoA Synthetase (AACS) Acetoacetate + ATP + CoA → Acetoacetyl-CoA + AMP + PPiMammals (cytosol)Lipogenesis wikipedia.org

Table 2: Comparison of Acetone Metabolism Pathways in Bacteria

PathwayKey Enzyme(s)Initial ProductOrganism ExamplesReference(s)
Carboxylation Acetone Carboxylase, Acetoacetate-CoA Ligase/TransferaseAcetoacetateAromatoleum aromaticum, Rhodobacter capsulatus, Strain BunN asm.orguni-konstanz.de
Hydroxylation/Oxidation Acetone Monooxygenase (putative), Acetol DehydrogenaseAcetolGram-positive soil bacteria (Corynebacterium group) microbiologyresearch.org
Monooxygenase-Esterase Baeyer-Villiger Monooxygenase, EsteraseMethyl AcetateGordonia sp. strain TY-5

Evolutionary Conservation and Divergence of Acetonyl-Coenzyme A Pathways

Given the absence of "Acetonyl-coenzyme A" in the scientific literature, a discussion on the evolutionary conservation and divergence of its pathways is not possible. However, it is pertinent to discuss the evolution of the known metabolic pathway for acetone, which may be the intended subject of interest.

The metabolism of acetone is a capability found in various microorganisms and is also a minor pathway in mammals. The central enzyme in the microbial breakdown of acetone is acetone carboxylase . This enzyme catalyzes the ATP-dependent carboxylation of acetone to form acetoacetate . researchgate.net This acetoacetate is then activated to acetoacetyl-CoA , which can enter central metabolism. researchgate.net

The evolutionary history of this pathway appears to be diverse and adapted to different metabolic contexts, particularly in anaerobic versus aerobic organisms.

Divergence in Anaerobic and Aerobic Bacteria:

A significant point of divergence in acetone metabolism is observed between aerobic/nitrate-reducing bacteria and anaerobic bacteria, such as sulfate-reducers.

Aerobic and Nitrate-Reducing Bacteria: In organisms like Xanthobacter autotrophicus and Aromatoleum aromaticum, acetone metabolism is initiated by an ATP-dependent acetone carboxylase. This enzyme requires the hydrolysis of two ATP equivalents to carboxylate acetone to acetoacetate. The subsequent activation of acetoacetate to acetoacetyl-CoA requires at least one more ATP molecule.

Sulfate-Reducing Bacteria: In sulfate-reducing bacteria like Desulfococcus biacutus and Desulfobacterium cetonicum, the energetics of this pathway are less favorable. The oxidation of the resulting acetyl-CoA via the Wood-Ljungdahl pathway yields only about one ATP equivalent per acetyl residue, which would not be sufficient to support the ATP-dependent carboxylation seen in aerobes. This has led to the postulation of a different mechanism for acetone activation in these organisms. Evidence suggests a novel carbonylation reaction where acetone is activated to an acetoacetyl residue, possibly acetoacetyl-CoA, without a free acetoacetate intermediate. This indicates a significant evolutionary divergence in the strategy for acetone activation driven by the different energetic constraints of aerobic and anaerobic metabolisms.

Evolutionary Origins of Acetyl-CoA Carboxylases:

While information on a specific "acetonyl-CoA carboxylase" is absent, the broader family of acetyl-CoA carboxylases (ACCs), which catalyze the carboxylation of acetyl-CoA to malonyl-CoA, has been studied extensively from an evolutionary perspective. These studies reveal a complex history involving different enzyme forms and horizontal gene transfer.

Homomeric vs. Heteromeric ACCases: ACCases exist in two main forms: a homomeric form, which is a single large polypeptide with all the catalytic domains, and a heteromeric form, composed of multiple distinct subunits. The heteromeric form is typical of prokaryotes, while the homomeric form is found in the cytosol of eukaryotes.

Algal ACCase Evolution: The study of ACCases in algae provides a clear example of evolutionary divergence. Algae that arose from a primary endosymbiotic event (e.g., green algae) typically have a heteromeric ACCase in their plastids. In contrast, algae resulting from secondary or tertiary endosymbiosis often possess a nucleus-encoded homomeric ACCase in their plastids. Phylogenetic analyses suggest that the plastidial homomeric ACCase in many algal lineages was acquired through horizontal gene transfer from a prasinophyte-like ancestor, rather than by duplication of the cytosolic ACCase. This highlights the role of major evolutionary events like endosymbiosis and horizontal gene transfer in shaping metabolic pathways.

Acetone Metabolism in Mammals:

In mammals, acetone is a natural product of fatty acid oxidation, with levels increasing during fasting or in diabetic ketosis. cdc.govinchem.org The metabolism of acetone in mammals proceeds via a different route than the direct carboxylation seen in many microbes. The primary pathway involves the oxidation of acetone to acetol by cytochrome P450 enzymes (specifically CYP2E1). cdc.gov Acetol is then further metabolized to methylglyoxal , which can be converted to D-lactate and then to glucose. cdc.gov This pathway appears to be a mechanism for salvaging carbon from acetone for gluconeogenesis. The enzymes involved in this pathway, particularly CYP2E1, are inducible by acetone itself. cdc.gov

Research Perspectives and Future Directions in Acetonyl Coenzyme a Studies

Elucidation of Novel Acetonyl-Coenzyme A-Dependent Metabolic Routes

While the role of acetonyl-CoA in acetone (B3395972) degradation is established, researchers are actively exploring its involvement in other metabolic pathways. The discovery of new enzymatic reactions and metabolic routes dependent on acetonyl-CoA could reveal previously unknown connections in cellular metabolism. For instance, research into the assimilation of C2 compounds like acetate (B1210297) in certain bacteria has highlighted the ethylmalonyl-CoA (EMC) pathway, which involves the condensation of two acetyl-CoA molecules, as a crucial anaplerotic route in organisms lacking the glyoxylate (B1226380) cycle. asm.org Future investigations may uncover similar or entirely new pathways where acetonyl-CoA or its derivatives play a central role.

A significant area of interest is the engineering of synthetic metabolic pathways. Researchers have successfully designed a novel, synthetic acetyl-CoA (SACA) pathway that converts two molecules of formaldehyde (B43269) into one molecule of acetyl-CoA in just three steps. This pathway is notable for being ATP-independent, carbon-conserving, and oxygen-insensitive, offering a potentially efficient route for producing valuable chemicals from one-carbon feedstocks. researchgate.net Further research in this area could focus on optimizing the enzymes involved and exploring the potential for creating other synthetic pathways that utilize or produce acetonyl-CoA for the synthesis of a wide range of compounds.

Another promising avenue is the exploration of acetonyl-CoA's role in the metabolism of various organisms, particularly those from extreme environments or with unique metabolic capabilities. These investigations could lead to the discovery of novel enzymes and pathways with unique properties, expanding our understanding of the metabolic diversity of life.

Integration of Acetonyl-Coenzyme A Metabolism into Systems Biology Models

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. Integrating the metabolism of acetonyl-CoA into comprehensive systems biology models is a critical next step to fully appreciate its physiological significance. Such models can simulate the flow of metabolites (fluxes) through various pathways and predict how perturbations, such as genetic mutations or environmental changes, affect the entire metabolic network.

The development of these models requires detailed kinetic and stoichiometric data for the enzymes involved in acetonyl-CoA metabolism. Stoichiometric models, which describe the complete set of metabolic reactions in an organism, have been developed for various species, including yeast, mice, and humans. Incorporating acetonyl-CoA pathways into these models will allow for more accurate predictions of metabolic behavior, especially under conditions where acetone or related compounds are significant carbon sources.

These models can be used to:

Predict the metabolic fate of acetonyl-CoA under different physiological conditions.

Identify key regulatory points within acetonyl-CoA-dependent pathways.

Guide metabolic engineering efforts to optimize the production of desired compounds.

A key challenge will be to develop multi-level models that connect subcellular processes, such as enzyme kinetics, to the physiology of the whole organism. This "middle-out" approach will be essential for understanding how changes in acetonyl-CoA metabolism at the cellular level translate to observable phenotypes.

Table 1: Key Components for Systems Biology Models of Acetonyl-CoA Metabolism

Model ComponentDescriptionRelevance to Acetonyl-CoA
Stoichiometric Matrix Represents the quantitative relationships between metabolites and reactions in the metabolic network.Defines the reactions that produce and consume acetonyl-CoA and its related metabolites.
Flux Balance Analysis (FBA) A mathematical method for predicting metabolic fluxes at steady state.Can be used to predict the flow of carbon through acetonyl-CoA pathways under different growth conditions.
Kinetic Models Incorporate enzyme kinetics (e.g., Michaelis-Menten) to describe the dynamic behavior of the system.Allows for the simulation of metabolite concentrations over time and the study of regulatory mechanisms.
Metabolic Control Analysis (MCA) A framework for quantifying the control that specific enzymes exert on pathway fluxes and metabolite concentrations.Can identify the rate-limiting steps in acetonyl-CoA metabolism, which are key targets for metabolic engineering.
-omics Data Integration The incorporation of data from genomics, transcriptomics, proteomics, and metabolomics.Provides a more complete picture of the cellular state and allows for the validation and refinement of the model.

Development of Advanced Probes and Inhibitors for Research Applications

To dissect the intricate roles of acetonyl-CoA and its associated enzymes, the development of specific molecular tools is essential. These include advanced probes for detecting and quantifying acetonyl-CoA and its derivatives, as well as potent and selective inhibitors to modulate the activity of key enzymes.

Fluorescent probes offer a powerful way to visualize the localization and dynamics of molecules within living cells. Recently, a fluorescent probe based on a tetramethylrhodamine (B1193902) skeleton, RH-NH2, has been developed to detect intracellular acetyl-CoA. fujifilm.com The fluorescence of this probe increases upon acetylation, allowing for the real-time monitoring of acetyl-CoA levels. fujifilm.com Similar strategies could be adapted to create probes specific for acetonyl-CoA, providing invaluable insights into its subcellular distribution and temporal fluctuations.

Inhibitors are crucial for elucidating the function of specific enzymes in metabolic pathways. While some inhibitors for enzymes related to acetyl-CoA metabolism, such as acetyl-CoA carboxylase (ACC), have been identified, there is a need for more specific and potent inhibitors for the enzymes directly involved in acetonyl-CoA metabolism. Structure-guided inhibitor design, which utilizes the three-dimensional structure of the enzyme's active site, is a promising approach for developing such compounds. For example, peptide-based probes and inhibitors have been designed to target N-terminal and lysine (B10760008) acetyltransferases, demonstrating the potential for creating highly specific tools for studying enzymes that utilize CoA conjugates.

The development of these advanced probes and inhibitors will enable researchers to:

Map the subcellular localization of acetonyl-CoA pools.

Study the dynamics of acetonyl-CoA metabolism in response to various stimuli.

Identify the specific functions of enzymes in acetonyl-CoA-dependent pathways.

Validate the predictions of systems biology models.

Biotechnological and Bioremediation Potential of Acetonyl-Coenzyme A Pathways

The metabolic pathways involving acetonyl-CoA hold significant promise for various biotechnological and bioremediation applications. The ability of certain microorganisms to utilize acetone and other volatile organic compounds (VOCs) via acetonyl-CoA intermediates makes them attractive candidates for environmental cleanup.

Bioremediation:

Microbial degradation is a key mechanism for removing petroleum hydrocarbons and other pollutants from the environment. iwaponline.com Many of these degradation pathways converge on central metabolites like acetyl-CoA. iwaponline.com For instance, the aerobic degradation of n-alkanes ultimately produces acetyl-CoA, which then enters the citric acid cycle. iwaponline.com Similarly, the breakdown of aromatic compounds often leads to intermediates that are further metabolized to acetyl-CoA and succinyl-CoA. iwaponline.com

Bioaugmentation, the introduction of specific microbial strains with high degradative capabilities, and biostimulation, the enhancement of the activity of indigenous microbial populations, are promising bioremediation strategies. iwaponline.com Understanding the acetonyl-CoA-dependent pathways in these microorganisms is crucial for optimizing their use in cleaning up contaminated sites. Genetic and metabolic engineering could be employed to enhance the efficiency of these pathways, leading to faster and more complete degradation of pollutants.

Biotechnological Applications:

Acetonyl-CoA pathways can also be harnessed for the production of valuable chemicals and biofuels. Acetogenic bacteria, for example, use the acetyl-CoA (Wood-Ljungdahl) pathway to produce acetic acid from carbon dioxide and hydrogen. This pathway is being explored for the conversion of synthesis gas (a mixture of CO, CO2, and H2) into biofuels and other chemicals.

The engineering of novel metabolic pathways, such as the SACA pathway for acetyl-CoA synthesis from formaldehyde, opens up new possibilities for bioproduction. researchgate.net By introducing and optimizing such pathways in industrial microorganisms like Escherichia coli or yeast, it may be possible to produce a wide range of acetyl-CoA-derived compounds from inexpensive and renewable feedstocks. For example, a novel pathway converting L-threonine to acetyl-CoA has been shown to significantly increase the intracellular concentration of acetyl-CoA, leading to enhanced production of compounds like β-alanine, mevalonate (B85504), and N-acetylglucosamine.

Table 2: Potential Biotechnological and Bioremediation Applications of Acetonyl-CoA Pathways

ApplicationPathway/Enzyme SystemOrganism(s)Potential Products/Targets
Bioremediation Alkane degradation pathwaysPseudomonas, AcinetobacterDegradation of petroleum hydrocarbons
Bioremediation Aromatic compound degradationVarious bacteriaDegradation of benzene, toluene, xylene
Biofuel Production Acetyl-CoA (Wood-Ljungdahl) pathwayAcetogenic bacteria (Clostridium)Acetic acid, ethanol, butanol
Biochemical Production Synthetic Acetyl-CoA (SACA) PathwayEngineered E. coliAcetyl-CoA-derived chemicals
Biochemical Production Engineered L-threonine to acetyl-CoA pathwayEngineered E. coliβ-alanine, mevalonate, N-acetylglucosamine

Q & A

Q. How should researchers report structural data for acetonyl-CoA-enzyme complexes to meet journal standards?

  • Methodological Answer : Follow IUCr guidelines for crystallography: include structure factors (PDB deposition), resolution limits (≤2.5 Å), and Ramachandran plot statistics. For NMR, report NOESY peak assignments and chemical shift deposition in BMRB. Raw data must be archived in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.